Oxodihydrothiochrome

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

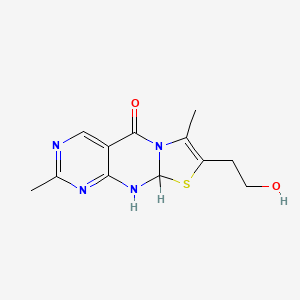

Oxodihydrothiochrome, also known as this compound, is a useful research compound. Its molecular formula is C12H14N4O2S and its molecular weight is 278.33 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Photochemical Applications

Oxodihydrothiochrome is primarily studied for its role in photochemical reactions. Notably, it is formed through the oxidation of thiochrome under aerobic conditions when exposed to ultraviolet and visible light. This reaction involves the interaction with singlet oxygen and riboflavin in triplet states, leading to the generation of reactive oxygen species that can be harnessed for various applications:

- Photodynamic Therapy : The ability of this compound to produce reactive oxygen species makes it a candidate for photodynamic therapy, where light-activated compounds are used to target and destroy cancer cells.

- Environmental Monitoring : Its photochemical properties can be utilized in sensors for detecting pollutants or monitoring environmental changes.

Medical Research Applications

The medical applications of this compound are diverse and promising:

- Antioxidant Properties : this compound exhibits antioxidant activity, which is beneficial in mitigating oxidative stress-related diseases. Research indicates that it can protect cells from damage caused by reactive oxygen species, making it a potential therapeutic agent for conditions like neurodegenerative diseases.

- Neuroprotection : Studies have shown that compounds related to this compound can protect neuronal cells from apoptosis induced by oxidative stress, suggesting potential applications in treating Alzheimer's disease and other neurodegenerative disorders .

- Metabolic Disorders : Research has indicated that derivatives of thiamine, including this compound, may play a role in glucose metabolism and could be beneficial in managing diabetes-related complications.

Case Studies and Research Findings

Several studies have documented the effects and applications of this compound:

Case Study 1: Photolysis Kinetics

A study examined the kinetics of thiochrome's photooxidation to this compound in aqueous solutions. The findings revealed that under specific light conditions, significant quantities of this compound could be generated, highlighting its potential utility in photochemical applications .

Case Study 2: Antioxidant Activity

Research focusing on the antioxidant capabilities of this compound demonstrated its effectiveness in scavenging free radicals. This property is crucial for developing therapeutic agents aimed at reducing oxidative stress in various diseases .

Comparative Applications Table

The following table summarizes the key applications of this compound along with their respective benefits:

| Application Area | Description | Potential Benefits |

|---|---|---|

| Photodynamic Therapy | Utilizes reactive oxygen species generated by this compound | Targeted destruction of cancer cells |

| Environmental Monitoring | Detection of pollutants through photochemical reactions | Real-time monitoring of environmental health |

| Neuroprotection | Protects neuronal cells from oxidative stress | Potential treatment for neurodegenerative diseases |

| Metabolic Disorders | Involvement in glucose metabolism | Management of diabetes-related complications |

Análisis De Reacciones Químicas

Enzymatic Oxidation via Hemoglobin Derivatives

Oxodihydrothiochrome is generated during oxidative stress when thiamine reacts with reactive intermediates of hemoglobin:

-

Catalysts : Oxoferryl hemoglobin species (+*Hb(IV=O) and Hb(IV=O)) act as peroxidase-like catalysts .

-

Mechanism :

-

Tyrosyl radicals (from hemoglobin-oxidation cycles) oxidize thiamine’s thiazole ring.

-

At high thiamine concentrations, thiamine’s tricyclic and thiol forms scavenge tyrosyl radicals, inhibiting dityrosine formation but producing this compound .

-

In neutral media, thiamine phosphate esters are oxidized to this compound and disulfide compounds .

-

| Reaction Conditions | Reactants | Products | Key Catalysts |

|---|---|---|---|

| Neutral pH, aerobic | Thiamine | This compound, thiochrome | Oxoferryl hemoglobin |

| Alkaline pH, aerobic | Thiamine derivatives | This compound, thiamine disulfide | Tyrosyl radicals |

Photochemical Oxidation with Riboflavin

UV/visible light irradiation in the presence of riboflavin (vitamin B2) drives thiamine oxidation:

-

Mechanism :

| Light Type | Photosensitizer | Oxygen Presence | Products |

|---|---|---|---|

| UVA | Riboflavin | Yes | This compound |

| Visible | Riboflavin | Yes | This compound |

Competing Pathways in Oxidation

-

Thiamine → Thiochrome : Initial oxidation step, mediated by singlet oxygen or tyrosyl radicals .

-

Thiochrome → this compound : Secondary oxidation involving:

Key Byproducts

-

Thiamine Disulfide : Formed during hemoglobin-catalyzed oxidation .

-

Thiochrome : Intermediate in both enzymatic and photochemical pathways .

Oxidative Stress Biomarker

-

This compound accumulation correlates with oxidative damage in proteins like hemoglobin .

-

Thiamine derivatives inhibit dityrosine crosslinking, a marker of oxidative injury .

Phototoxicity in Ocular Tissues

Propiedades

Número CAS |

99352-94-0 |

|---|---|

Fórmula molecular |

C12H14N4O2S |

Peso molecular |

278.33 g/mol |

Nombre IUPAC |

5-(2-hydroxyethyl)-6,12-dimethyl-4-thia-2,7,11,13-tetrazatricyclo[7.4.0.03,7]trideca-1(13),5,9,11-tetraen-8-one |

InChI |

InChI=1S/C12H14N4O2S/c1-6-9(3-4-17)19-12-15-10-8(11(18)16(6)12)5-13-7(2)14-10/h5,12,17H,3-4H2,1-2H3,(H,13,14,15) |

Clave InChI |

SFFBMQWMODQHNO-UHFFFAOYSA-N |

SMILES |

CC1=C(SC2N1C(=O)C3=CN=C(N=C3N2)C)CCO |

SMILES canónico |

CC1=C(SC2N1C(=O)C3=CN=C(N=C3N2)C)CCO |

Sinónimos |

oxodihydrothiochrome |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.